2-(1-naphthyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(1-naphthyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 2-(1-naphthyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to form isoquinoline derivatives . Another approach involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to yield isoquinoline derivatives .
Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of metal catalysts, microwave-assisted synthesis, or solvent-free reaction conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
2-(1-naphthyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, sulfuric acid, and hydrogen chloride . For instance, bromination of isoquinoline derivatives can be achieved by heating their hydrochlorides with bromine in nitrobenzene, resulting in high yields of brominated products .
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-(1-naphthyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, isoquinoline derivatives are known for their biological activities, including anticancer, antimalarial, and antimicrobial properties . This compound may also find applications in the development of new drugs and therapeutic agents.
In the industrial sector, isoquinoline derivatives are used in the production of dyes, pigments, and other specialty chemicals . Their unique chemical properties make them valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1-naphthyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects . For example, they may inhibit the activity of specific enzymes involved in cancer cell proliferation or disrupt the function of microbial cell membranes .
The exact molecular targets and pathways involved depend on the specific isoquinoline derivative and its chemical structure. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
2-(1-naphthyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other similar compounds, such as quinoline and isoquinoline derivatives. These compounds share a similar aromatic polycyclic structure but differ in their substituents and functional groups . For example, quinoline derivatives often contain a nitrogen atom in the ring structure, while isoquinoline derivatives may have additional substituents, such as nitro groups or alkyl chains .
Similar Compounds
- Quinoline
- Isoquinoline
- 1,4-Dihydroxy isoquinoline
- Benzimidazo[2,1-a]isoquinoline
- Pyrrolo[2,1-a]isoquinoline
Properties
Molecular Formula |
C22H11N3O6 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-naphthalen-1-yl-5,8-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H11N3O6/c26-21-17-10-14(24(28)29)8-13-9-15(25(30)31)11-18(20(13)17)22(27)23(21)19-7-3-5-12-4-1-2-6-16(12)19/h1-11H |
InChI Key |
QPFMMPZQICEPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC(=CC5=CC(=CC(=C54)C3=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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